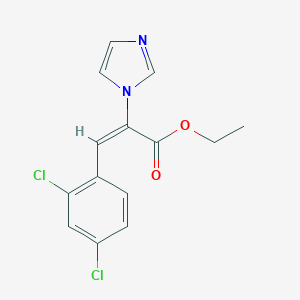

ethyl 3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

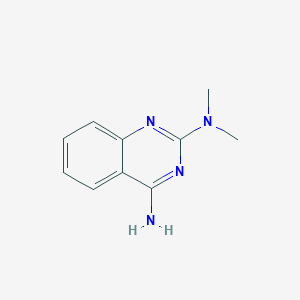

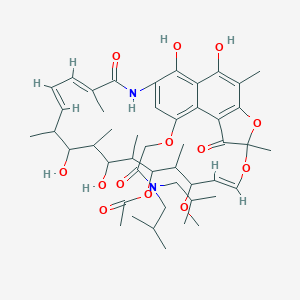

Ethyl 3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acrylate, commonly known as etomidate, is a potent intravenous anesthetic agent that is widely used in clinical settings. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been extensively studied for its pharmacological properties and clinical applications.

Wirkmechanismus

Etomidate acts primarily on the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the brain. It enhances the activity of GABA-A receptors by binding to a specific site on the receptor complex, which increases the influx of chloride ions into the neuron and hyperpolarizes the membrane potential. This results in the inhibition of neuronal activity and the induction of anesthesia.

Biochemische Und Physiologische Effekte

Etomidate has several biochemical and physiological effects that make it an effective anesthetic agent. It has a rapid onset of action, with peak effect occurring within 1 minute of administration. It has a short duration of action, with recovery occurring within 5-10 minutes. Etomidate does not produce significant cardiovascular or respiratory depression, making it a safe choice for patients with compromised cardiac or pulmonary function. However, etomidate can cause adrenal suppression, which may be a concern in critically ill patients.

Vorteile Und Einschränkungen Für Laborexperimente

Etomidate has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying the GABA-A receptor and other components of the inhibitory neurotransmission system. It is also highly potent, allowing for precise control of anesthesia depth. However, etomidate has several limitations as well. It can be expensive and difficult to obtain in large quantities. It can also cause significant adrenal suppression, which may confound experimental results.

Zukünftige Richtungen

There are several future directions for research on etomidate. One area of interest is the development of new analogs that have improved pharmacological properties, such as longer duration of action or reduced adrenal suppression. Another area of interest is the use of etomidate as a tool for studying the mechanisms of action of other anesthetic agents. Finally, there is a need for more research on the long-term effects of etomidate on the brain and other organ systems.

Synthesemethoden

Etomidate can be synthesized using several methods, but the most common one involves the reaction between 2,4-dichlorobenzaldehyde and imidazole to form 2,4-dichloro-1-(imidazol-1-yl)benzaldehyde. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to produce ethyl 3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acrylate. The purity of the final product can be improved by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

Etomidate is a valuable tool for scientific research, particularly in the field of neuroscience. It has been used to induce anesthesia in animal models and to study the effects of anesthesia on the brain. Etomidate has also been used to investigate the role of GABA-A receptors in the central nervous system and to explore the mechanisms of action of other anesthetic agents.

Eigenschaften

Produktname |

ethyl 3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acrylate |

|---|---|

Molekularformel |

C14H12Cl2N2O2 |

Molekulargewicht |

311.2 g/mol |

IUPAC-Name |

ethyl (E)-3-(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-enoate |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-2-20-14(19)13(18-6-5-17-9-18)7-10-3-4-11(15)8-12(10)16/h3-9H,2H2,1H3/b13-7+ |

InChI-Schlüssel |

NWPVQNHSQVAJHR-NTUHNPAUSA-N |

Isomerische SMILES |

CCOC(=O)/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=CN=C2 |

SMILES |

CCOC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |

Kanonische SMILES |

CCOC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)

![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)

![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)

![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)